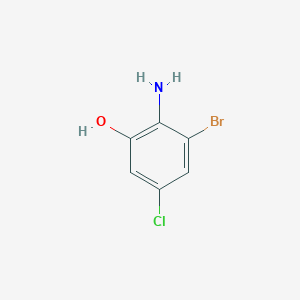

2-Amino-3-bromo-5-chlorophenol

Description

Contextualization within Halogenated Aminophenol Chemistry

Halogenated aminophenols are a class of compounds that have garnered considerable attention in organic chemistry due to the profound influence of halogen substituents on the chemical and physical properties of the parent aminophenol structure. The presence of halogens such as bromine and chlorine can significantly alter the electron density distribution within the aromatic ring, influencing the reactivity of the amino and hydroxyl groups.

The specific positioning of the bromo and chloro atoms in 2-Amino-3-bromo-5-chlorophenol—ortho and para to the hydroxyl group, respectively, and ortho and meta to the amino group—creates a unique electronic and steric environment. This substitution pattern is crucial in directing further chemical transformations, making the compound a regioselectively reactive intermediate. The chemistry of aminophenols is rich, with the capacity for both the amino and hydroxyl groups to participate in a wide array of reactions, including acylation, alkylation, and diazotization. The halogen atoms add another layer of complexity and utility, potentially serving as sites for cross-coupling reactions or influencing the acidity of the phenolic proton and the basicity of the amino group.

Significance of the Compound as a Synthetic Synthon and Research Intermediate

This compound serves as a versatile synthon, or synthetic building block, for the construction of a variety of more complex molecules. Its multifunctional nature allows for a stepwise and controlled introduction of different chemical moieties. For instance, the amino group can be readily transformed into a diazonium salt, which is a gateway to a plethora of other functionalities.

The presence of both bromine and chlorine atoms offers the potential for selective functionalization through reactions like the Suzuki or Buchwald-Hartwig cross-coupling, given the differential reactivity often observed between different halogens on an aromatic ring. This makes the compound a valuable intermediate in the synthesis of targeted molecules, including those with potential applications in medicinal chemistry, materials science, and agrochemicals. The core structure of this compound can be found in more complex molecules that are investigated for their biological activities.

Overview of Current Research Landscape

While dedicated studies on this compound are limited, the broader research landscape for halogenated and polysubstituted aminophenols is active and expanding. Current research trends focus on several key areas:

Development of Novel Synthetic Methodologies: A significant area of research is the development of efficient and selective methods for the synthesis of polysubstituted aminophenols. Modern synthetic strategies, such as the dehydrogenative synthesis of N-functionalized 2-aminophenols from readily available starting materials like cyclohexanones and amines, are being explored to create complex aminophenol derivatives in a single step. Current time information in Pasuruan, ID.tandfonline.com

Applications in Medicinal Chemistry: Halogenated aromatic compounds are integral to many pharmaceuticals. Research into compounds with similar structural motifs to this compound often involves their evaluation as intermediates in the synthesis of potential therapeutic agents. The specific halogenation pattern can influence a molecule's binding affinity to biological targets and its metabolic stability.

Materials Science: Aminophenol derivatives are precursors to a range of polymers and dyes. The introduction of halogens can modulate the electronic properties of these materials, affecting their color, conductivity, and stability. Research in this area explores the use of such compounds in the development of novel functional materials.

Catalysis and Reactivity Studies: The reactivity of halogenated aminophenols is a subject of ongoing investigation. Studies on the oxidation of aminophenols and the reactivity of halogenoarenes provide valuable insights into the chemical behavior of this compound. researchgate.net Understanding these properties is crucial for designing new synthetic transformations and applications.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1549689-88-4 |

| Molecular Formula | C₆H₅BrClNO |

| Molecular Weight | 222.47 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol (B129727) |

Interactive Data Table: Spectroscopic Data (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (typically 6.0-8.0 ppm). The chemical shifts would be influenced by the electronic effects of the amino, hydroxyl, bromo, and chloro substituents. |

| ¹³C NMR | The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment created by the various substituents. |

| IR Spectroscopy | Characteristic peaks would be observed for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the phenol (B47542) (broad, around 3200-3600 cm⁻¹), and C-Br and C-Cl stretches in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-chlorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGKKOGQYGZQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Amino 3 Bromo 5 Chlorophenol

General Principles of Amino-Halo-Phenol Synthesis

The synthesis of amino-halo-phenols is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals, agrochemicals, and materials science. oregonstate.edu The arrangement of amino, hydroxyl, and halogen substituents on the aromatic ring significantly influences the molecule's properties and reactivity. oregonstate.edu Key to the synthesis of these complex structures is the strategic introduction of functional groups, often relying on the directing effects of existing substituents in electrophilic aromatic substitution reactions. The inherent properties of the phenol (B47542) and aniline (B41778) moieties, both being activating groups, must be carefully managed to achieve the desired substitution pattern. Moreover, the synthesis of highly substituted phenols, including those with multiple halogen atoms, presents a significant challenge due to issues of regiochemical control. researchgate.netoregonstate.edu

Potential Routes via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. In the context of synthesizing 2-amino-3-bromo-5-chlorophenol, the directing effects of the amino and hydroxyl groups are paramount. Both are ortho, para-directing and strongly activating. However, to achieve the desired 2,3,5-substitution pattern, a stepwise approach is necessary, often involving protecting groups to modulate reactivity and direct substitution.

A plausible, though challenging, route could start from a pre-existing aminophenol. For instance, starting with 2-aminophenol (B121084), the introduction of chlorine and bromine atoms would need to be carefully controlled. The amino group is a stronger activator than the hydroxyl group, which could complicate selective halogenation. Protecting the more reactive amino group, for example as an acetanilide, can mitigate its directing influence and allow for more controlled substitution.

Another approach involves the functionalization of a substituted benzene (B151609) ring that can later be converted to the target phenol. For example, the nitration of a dihalobenzene followed by reduction of the nitro group and subsequent conversion of a different functional group to a hydroxyl group represents a multistep, but potentially more regioselective, pathway. Recent advancements have also explored the use of low-energy photoexcitation to trigger the decomposition of aryl azides into singlet nitrenes, enabling a dearomative-rearomative sequence to introduce functional groups. nih.gov

Reductive Transformations of Nitro-Phenol Precursors

A common and effective strategy for the synthesis of aromatic amines is the reduction of a corresponding nitroaromatic compound. numberanalytics.com This approach is particularly useful for the synthesis of this compound, where a suitable nitro-phenol precursor can be synthesized and then reduced in the final step.

A potential precursor for this route would be 3-bromo-5-chloro-2-nitrophenol (B1374749). The reduction of the nitro group in this precursor would yield the desired this compound. The choice of reducing agent is critical to avoid side reactions, such as dehalogenation.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a widely used and often clean method for the reduction of nitro groups. numberanalytics.com Various catalysts and conditions can be employed, with the choice depending on the substrate and the desired selectivity.

| Catalyst | Conditions | Advantages | Potential Issues |

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | High efficiency for nitro reduction. commonorganicchemistry.com | Can cause dehalogenation, especially with bromine and iodine substituents. commonorganicchemistry.comresearchgate.net |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, various solvents | Effective for nitro group reduction. wikipedia.org | May also lead to dehalogenation. |

| Raney Nickel | H₂ gas, various solvents | Often used when dehalogenation is a concern, particularly for chloro substituents. commonorganicchemistry.comwikipedia.org | Can be pyrophoric and requires careful handling. |

| Modified Catalysts | e.g., Pt-V/C, co-modification with organic and inorganic ligands | Enhanced selectivity and reduced dehalogenation. ccspublishing.org.cnacs.org | May require more complex preparation. |

Table 1: Common Catalysts for the Hydrogenation of Halogenated Nitroaromatics

The selective hydrogenation of halogenated nitroaromatics is a significant challenge, as the conditions required to reduce the nitro group can also lead to the cleavage of the carbon-halogen bond. researchgate.netacs.org Research has focused on developing modified catalysts, such as those co-modified with organic and inorganic ligands, to enhance selectivity. ccspublishing.org.cn Continuous flow hydrogenation has also emerged as a technique to improve safety and efficiency in these reactions. researchgate.netresearchgate.net

Chemical Reduction Protocols

A variety of chemical reducing agents can also be used to convert a nitro group to an amine. These methods can sometimes offer better chemoselectivity than catalytic hydrogenation, particularly when dealing with sensitive functional groups like halogens.

| Reducing Agent | Conditions | Advantages | Potential Issues |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) or ethanol | Mild and can be selective for the nitro group in the presence of other reducible functionalities. commonorganicchemistry.commasterorganicchemistry.com | Generates tin-containing byproducts that need to be removed. |

| Iron (Fe) | Acidic medium (e.g., acetic acid, HCl) | Inexpensive and effective. commonorganicchemistry.commasterorganicchemistry.com | Requires stoichiometric amounts of metal and can lead to acidic waste streams. |

| Zinc (Zn) | Acidic medium (e.g., acetic acid) | Provides a mild reduction method. commonorganicchemistry.com | Similar to iron, it generates metal waste. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems | Can be used under neutral or basic conditions. | May not be as efficient as other methods. |

| Sodium Sulfide (Na₂S) | Basic conditions | Can sometimes selectively reduce one nitro group in a dinitro compound. wikipedia.org | Generates sulfur-containing byproducts. |

Table 2: Common Chemical Reagents for Nitro Group Reduction

The choice of the chemical reductant often depends on the specific substrate and the desired reaction conditions. For a polyhalogenated compound like 3-bromo-5-chloro-2-nitrophenol, a mild reducing agent such as tin(II) chloride might be preferred to minimize the risk of dehalogenation.

Transformations Involving Diazotization and Hydrolysis (Analogous Reactions)

While not a direct synthesis of the title compound, reactions involving diazotization are fundamental in the chemistry of aromatic amines and phenols. Diazonium salts, formed by the reaction of a primary aromatic amine with a source of nitrous acid, are versatile intermediates. d-nb.info

For instance, a related transformation would be the diazotization of an aminophenol followed by a Sandmeyer-type reaction to introduce a halogen. However, the stability of the diazonium salt and the potential for unwanted side reactions, such as polymerization or coupling, must be considered. The diazotization of aminophenols can sometimes lead to the formation of diazo quinones, which are highly reactive species. researchgate.net

A patent describes the preparation of 3-bromo-5-chlorophenol (B1291525) from 3-bromo-5-chloroaniline (B31250) via diazotization followed by hydrolysis. google.com This highlights the utility of diazotization in the synthesis of substituted phenols. Analogously, one could envision a route where a diamino-monohalophenol is selectively diazotized and hydrolyzed to introduce the hydroxyl group at the desired position. However, controlling the regioselectivity of such a reaction would be a significant challenge.

Regioselective Functionalization Techniques in Substituted Phenol Synthesis

The synthesis of highly substituted phenols with complete regiochemical control is a persistent challenge in organic chemistry. oregonstate.eduoregonstate.edu Traditional methods like Friedel-Crafts alkylations on unprotected phenols are often unselective. oregonstate.edu

Modern synthetic strategies are continuously being developed to address this challenge. One innovative approach involves a cycloaddition-based method using a 3-hydroxypyrone and a nitroalkene to deliver phenols with complete regiocontrol. oregonstate.edu This method allows for the synthesis of highly substituted and even fully substituted phenols with a wide tolerance for various functional groups. oregonstate.eduresearchgate.netacs.org

Another area of active research is the regioselective C-H bond functionalization of free phenols. nih.gov These methods utilize directing groups to guide the introduction of new substituents to specific positions on the phenol ring, offering a powerful tool for the synthesis of complex phenolic structures. While direct application to this compound might not be straightforward, these advanced techniques underscore the ongoing efforts to achieve precise control in the synthesis of substituted phenols.

Optimization of Reaction Conditions and Yields

The conversion of a nitro group to an amine in a polysubstituted aromatic ring is a common yet sensitive transformation. The choice of reducing agent, catalyst, solvent, and temperature can significantly influence the reaction's efficiency and selectivity, especially in the presence of halogen substituents which can be susceptible to hydrodehalogenation under certain catalytic hydrogenation conditions.

Detailed research findings on the reduction of the closely related compound, 3-bromo-5-chloronitrobenzene, to produce 3-bromo-5-chloroaniline, offer a valuable model for optimizing the synthesis of this compound. A Chinese patent (CN101735023B) provides extensive data on this type of reduction, exploring various catalytic systems and reaction parameters to maximize yield. google.comgoogle.com

Key parameters that require optimization include:

Catalyst and Hydrogen Source: The choice of catalyst and hydrogen source is paramount. Catalytic hydrogenation using hydrogen gas is a common method. Catalysts like palladium on carbon (Pd/C) and Raney Nickel are frequently employed. google.comgoogle.com The activity and selectivity of these catalysts can be influenced by the support material and the presence of promoters. Alternative hydrogen sources, such as hydrazine (B178648) hydrate (B1144303) or formates in transfer hydrogenation, can also be effective and may offer different selectivity profiles. google.comgoogle.com For instance, the use of Raney Nickel with hydrazine hydrate in ethanol has been shown to be a high-yielding system. google.comgoogle.com

Reducing Agents: Besides catalytic hydrogenation, chemical reducing agents can be used. These include metal powders like iron or zinc in acidic media, or salts like stannous chloride. google.com The optimization of the stoichiometric amount of the reducing agent is crucial to ensure complete conversion of the nitro group without promoting side reactions.

Solvent System: The solvent plays a multiple role, including dissolving the reactants and influencing the catalyst's activity. Lower alcohols such as ethanol or methanol (B129727) are common choices for catalytic hydrogenations. google.comgoogle.com The solvent can also be part of the reducing system, as in the case of using formic acid. google.com

Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. Reactions are often initiated at a lower temperature (e.g., 0 °C) during the addition of reagents to control exotherms, and then warmed to a specific temperature (e.g., 25-80 °C) to drive the reaction to completion. google.comgoogle.com The reaction time must be optimized to ensure full conversion, which is typically monitored by analytical methods like HPLC or TLC.

The following data table, based on the findings for the reduction of the analogous 3-bromo-5-chloronitrobenzene, illustrates how varying reaction conditions can impact the yield of the corresponding aniline. These findings serve as a strong predictive model for the optimization of the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-bromo-5-chloroaniline from 3-bromo-5-chloronitrobenzene google.comgoogle.com

| Starting Material | Reducing Agent/Hydrogen Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 3-bromo-5-chloronitrobenzene | Hydrazine hydrate | Raney-Ni | Dehydrated ethanol | 0 to 80 | 3 | 98 |

| 3-bromo-5-chloronitrobenzene | Hydrogen gas | 1% Pd/C | Ethyl acetate | Room Temp | 1 | 99 |

| 3-bromo-5-chloronitrobenzene | Formic acid | Raney-Ni | Dehydrated ethanol | 0 to 80 | 3 | 95 |

| 3-bromo-5-chloronitrobenzene | Ammonium (B1175870) formate | Raney-Ni | Dehydrated ethanol | 0 to 80 | 3 | 93 |

| 3-bromo-5-chloronitrobenzene | Reduced iron powder | - | Glacial acetic acid | 0 to Room Temp | 18 | 93 |

| 3-bromo-5-chloronitrobenzene | Stannous chloride dihydrate | - | Dehydrated ethanol | 80 | 2 | 79 |

The data clearly indicates that catalytic hydrogenation or transfer hydrogenation with Raney Nickel or Palladium on Carbon provides excellent yields (95-99%) for the reduction of 3-bromo-5-chloronitrobenzene. google.comgoogle.com These conditions are anticipated to be highly effective for the reduction of 3-bromo-5-chloro-2-nitrophenol to produce this compound, while minimizing the risk of dehalogenation that can sometimes be observed with these catalysts under more forcing conditions. The choice between these high-yielding methods in an industrial setting would likely be determined by factors such as cost, safety (e.g., handling of hydrogen gas vs. hydrazine hydrate), and ease of product purification.

Chemical Reactivity and Reaction Mechanisms of 2 Amino 3 Bromo 5 Chlorophenol

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

Electrophilic aromatic substitution (EAS) is heavily influenced by the strong activating effects of the -OH and -NH₂ groups. msu.edu These groups direct incoming electrophiles to the positions ortho and para to themselves. In 2-Amino-3-bromo-5-chlorophenol, the available positions for substitution are C4 and C6.

The hydroxyl group at C1 directs to C2 (blocked), C4, and C6.

The amino group at C2 directs to C1 (blocked), C3 (blocked), and C5 (blocked).

Therefore, the directing influence is overwhelmingly toward positions C4 and C6. The choice between these two sites will be determined by a combination of steric hindrance from the adjacent bromine (at C3) and chlorine (at C5) atoms and the relative activating strength of the hydroxyl versus the amino group. The hydroxyl group's influence is often dominant in directing electrophiles. Given the steric bulk, C6 might be slightly favored over the more hindered C4 position in some cases. Common EAS reactions include nitration, sulfonation, and further halogenation. masterorganicchemistry.comlumenlearning.com For example, nitration with dilute nitric acid would be expected to yield a mixture of 2-amino-3-bromo-5-chloro-6-nitrophenol and 2-amino-3-bromo-5-chloro-4-nitrophenol. msu.edu

Oxidation and Reduction Chemistry of the Phenolic System

Aminophenols are particularly susceptible to oxidation, often yielding quinoid structures. The presence of an amino group ortho to the hydroxyl group makes this compound prone to oxidation to form the corresponding quinone-imine. This oxidation can be carried out using a variety of oxidizing agents.

The oxidation of similar o-aminophenols can lead to polymerization or the formation of phenoxazine (B87303) rings. nih.gov The reaction is often sensitive to pH and the specific oxidant used. For example, oxidation with reagents like potassium permanganate (B83412) or chromium trioxide can lead to the formation of quinones. In some cases, enzymatic oxidation or reaction with metal catalysts like Fe(III) can also produce colored, oligomeric products. nih.gov

Table 2: Potential Oxidation Reactions

| Oxidizing Agent | Reaction Conditions | Expected Product | Reference Principle |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Neutral or acidic medium | 3-Bromo-5-chloro-1,2-benzoquinone-imine or further decomposition products | |

| Fremy's Salt (Potassium nitrosodisulfonate) | Aqueous buffer (e.g., phosphate) | 3-Bromo-5-chloro-o-benzoquinone derivative | General phenol (B47542) oxidation |

| Iron(III) chloride (FeCl₃) | Aqueous or alcoholic solution | Colored oligomeric/polymeric products | nih.gov |

The reduction of a substituted phenolic ring is a difficult process that typically requires harsh conditions, such as high-pressure catalytic hydrogenation. This reaction would reduce the aromatic ring to a substituted cyclohexanol (B46403) derivative. A more common reduction reaction involving this substrate would be reductive dehalogenation, where one or both halogen atoms are removed. This can sometimes be achieved using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas, ammonium (B1175870) formate). The relative ease of removal would likely be Br > Cl.

Metal-Catalyzed Coupling Reactions

The presence of both a bromine and a chlorine atom on the aromatic ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. Generally, in such reactions involving different halogen substituents, the reactivity follows the order I > Br > Cl > F. organic-chemistry.org This differential reactivity allows for selective functionalization at the more reactive C-Br bond while leaving the C-Cl bond intact, or for di-functionalization under more forcing conditions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, particularly for creating biaryl compounds. libretexts.orgnih.gov In a typical Suzuki reaction, an organohalide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.org For this compound, selective coupling at the more reactive C-Br bond would be expected with an arylboronic acid to yield a substituted aminobiphenyl derivative. The reaction would typically employ a Pd(0) catalyst, often generated in situ, and a base such as sodium carbonate or potassium phosphate. nih.govnih.gov

While specific examples for this compound are not prevalent in the literature, the general applicability of the Suzuki-Miyaura coupling to ortho-bromoanilines is well-documented. nih.gov The reaction conditions can be tuned to favor mono-arylation at the bromine-substituted position.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Base (Example) | Solvent (Example) | Potential Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Amino-5-chloro-3-phenylphenol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/Water | 2-Amino-5-chloro-3-(4-methoxyphenyl)phenol |

| Pyridine-3-boronic acid | CataCXium A palladacycle | K₃PO₄ | 2-MeTHF | 2-Amino-5-chloro-3-(pyridin-3-yl)phenol |

Beyond biaryl synthesis, this compound is a potential substrate for other important C-C and C-heteroatom bond-forming reactions.

Heck Reaction: This reaction couples aryl halides with alkenes to form substituted alkenes. organic-chemistry.orglibretexts.org The C-Br bond of this compound could react with an alkene like styrene (B11656) or an acrylate (B77674) in the presence of a palladium catalyst and a base to yield a vinyl-substituted aminophenol. nih.govrsc.org

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org this compound could be selectively alkynylated at the C-Br position. youtube.com This reaction is valuable for introducing alkynyl moieties into aromatic systems. wikipedia.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. organic-chemistry.orgchemspider.com While the substrate already contains an amino group, this reaction could be used to introduce a secondary or tertiary amine at the C-Br position, provided the existing amino group is appropriately protected. The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. organic-chemistry.org

Table 2: Potential C-C and C-N Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System (Example) | Base (Example) | Potential Product |

|---|---|---|---|---|

| Heck Reaction | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | NEt₃ | 2-Amino-5-chloro-3-styrylphenol |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₂NH | 2-Amino-5-chloro-3-(phenylethynyl)phenol |

| Buchwald-Hartwig Amination | Morpholine (with protected substrate) | Pd₂(dba)₃ / BINAP | NaOtBu | N-(2-Amino-3-bromo-5-chlorophenyl)morpholine derivative |

Intramolecular Cyclization and Rearrangement Processes

The ortho-disposition of the amino and hydroxyl groups in this compound makes it a prime candidate for intramolecular reactions, leading to the formation of various heterocyclic systems.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.orgsynarchive.com In this reaction, a nucleophilic group (Y) within a molecule displaces a leaving group (X) from an aromatic ring to which it is attached via a connecting chain. wikipedia.orgslideshare.net The general form of the reaction requires the aromatic ring to be activated by electron-withdrawing groups, typically ortho or para to the leaving group. wikipedia.org

For a molecule like this compound, a potential Smiles rearrangement could occur if the phenolic oxygen or the amino nitrogen were part of a side chain that could act as the nucleophile to displace one of the halogen atoms. However, in its native state, the direct intramolecular reaction between the existing amino and hydroxyl groups is not a Smiles rearrangement. A classic Smiles rearrangement would necessitate prior modification of the molecule, for instance, by etherification of the phenol with a group containing a nucleophile. rsc.org The presence of halogen atoms on the ring could influence the feasibility and outcome of such a rearrangement. nih.gov

The reaction of 2-aminophenols with various one-carbon electrophiles is a common and efficient method for the synthesis of benzoxazoles, an important class of heterocyclic compounds. organic-chemistry.orgresearchgate.netnih.gov this compound is an excellent precursor for the synthesis of substituted benzoxazoles.

A documented example is the reaction of this compound with triethylorthoacetate in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction proceeds via initial formation of an intermediate that undergoes intramolecular cyclization and subsequent elimination of ethanol (B145695) and water to yield the corresponding benzoxazole (B165842) derivative.

Specifically, the reaction of this compound with triethylorthoacetate yields 4-Bromo-6-chloro-2-methylbenzo[d]oxazole. The reaction is typically carried out by heating the reactants.

Table 3: Synthesis of a Benzoxazole Derivative

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Triethylorthoacetate, p-Toluenesulfonic acid | 100 °C, 18 hours | 4-Bromo-6-chloro-2-methylbenzo[d]oxazole | Not specified in source |

The general mechanism for benzoxazole formation from 2-aminophenols and orthoesters involves the initial reaction between the amino group and the orthoester to form an intermediate, which then undergoes an acid-catalyzed intramolecular cyclization by the attack of the phenolic hydroxyl group, followed by elimination to form the stable aromatic benzoxazole ring. ijpbs.com

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of 2-Amino-3-bromo-5-chlorophenol is characterized by distinct absorption bands that correspond to the vibrational frequencies of its specific functional groups. The presence of the amino (-NH₂) and hydroxyl (-OH) groups gives rise to characteristic stretching vibrations in the high-frequency region. The aromatic ring C-H stretching vibrations and the various stretching and bending vibrations of the carbon-halogen bonds provide a unique fingerprint for the molecule.

Theoretical and experimental studies on similar compounds, such as 2-amino-5-chloropyridine, offer insights into the expected vibrational modes. For instance, the N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ range, while the O-H stretch appears as a broad band in the same region, often overlapping with the N-H signals. core.ac.uk

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Assignments

Complementing the FT-IR data, the FT-Raman spectrum provides information on the polarizability of the molecular bonds. Vibrations that are weak or absent in the FT-IR spectrum may be strong in the FT-Raman spectrum, and vice-versa. For this compound, the C-Br and C-Cl stretching vibrations are expected to be prominent in the low-frequency region of the Raman spectrum.

Studies on related halogenated phenols and anilines have shown that the vibrational frequencies are sensitive to the nature and position of the substituents on the aromatic ring.

Interpretation of Characteristic Bands and Overtones

The interpretation of the FT-IR and FT-Raman spectra involves the assignment of the observed vibrational bands to specific motions of the atoms within the molecule. The positions, intensities, and shapes of these bands provide a wealth of structural information. For example, the aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ region. The C-N and C-O stretching vibrations are also found in the fingerprint region (below 1500 cm⁻¹). Overtones and combination bands, which are weaker absorptions at higher frequencies, can also provide additional structural information.

Interactive Data Table: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| O-H Stretch | ~3400-3500 (broad) | Weak |

| N-H Asymmetric Stretch | ~3450 | ~3450 |

| N-H Symmetric Stretch | ~3350 | ~3350 |

| Aromatic C-H Stretch | ~3050-3100 | Strong |

| Aromatic C=C Stretch | ~1580, ~1470 | Strong |

| N-H Bending (Scissoring) | ~1620 | Moderate |

| C-O Stretch | ~1250 | Moderate |

| C-N Stretch | ~1300 | Moderate |

| C-Cl Stretch | ~700 | Strong |

| C-Br Stretch | ~600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts and coupling patterns, the precise connectivity and electronic environment of each proton and carbon atom can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-donating amino and hydroxyl groups will shield the aromatic protons, shifting their signals to a higher field (lower ppm), while the electron-withdrawing bromine and chlorine atoms will have a deshielding effect. The coupling between adjacent protons (spin-spin splitting) provides information about their relative positions on the aromatic ring.

For example, in 2-amino-5-chlorophenol, the aromatic protons appear in the range of 6.6-7.0 ppm. chemicalbook.com The presence of an additional bromine atom at the 3-position in the target molecule would further influence these chemical shifts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbons directly attached to the electronegative oxygen, nitrogen, bromine, and chlorine atoms will be significantly deshielded and appear at a lower field (higher ppm).

Data from related compounds, such as substituted phenols and anilines, can be used to predict the ¹³C NMR chemical shifts. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~145 |

| C2-NH₂ | - | ~135 |

| C3-Br | - | ~110 |

| C4-H | ~7.2 | ~125 |

| C5-Cl | - | ~120 |

| C6-H | ~6.9 | ~118 |

| -OH | ~9.0 (broad) | - |

| -NH₂ | ~4.5 (broad) | - |

Note: The data in this table represents predicted values based on substituent effects and data from analogous compounds. The solvent used for NMR analysis can significantly influence the chemical shifts of the -OH and -NH₂ protons.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its energy, structure, and properties. For a molecule like 2-Amino-3-bromo-5-chlorophenol, these calculations can elucidate the effects of its substituent groups on the phenol (B47542) ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying the electronic structure of many-body systems. It is based on the principle that the energy of a system can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for the study of medium-sized molecules like this compound.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that systematically alters the positions of the atoms to find the arrangement with the lowest energy. For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles.

Computational studies on similar molecules, such as 2-aminophenol (B121084), have been performed using DFT methods like B3LYP with basis sets such as 6-31G(d) and cc-pVDZ to determine their optimized geometries. researchgate.nettheaic.org These studies show that intramolecular hydrogen bonding between the amino and hydroxyl groups can significantly influence the molecular conformation. researchgate.net For this compound, the presence of the bulky bromine and chlorine atoms would also be expected to play a significant role in determining the most stable conformation due to steric effects.

The optimized geometric parameters, such as bond lengths and angles, can be calculated. For instance, in related substituted phenols, the C-O bond length is typically around 1.36 Å, and the O-H bond length is approximately 0.96 Å. The bond lengths within the benzene (B151609) ring are expected to be in the range of 1.39 to 1.40 Å, though they can be influenced by the electronic effects of the substituents.

Table 1: Representative Optimized Geometric Parameters for a Substituted Aminophenol This table presents illustrative data based on computational studies of similar molecules.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.395 | |

| C-N | 1.402 | |

| C-O | 1.365 | |

| O-H | 0.969 | |

| C-Cl | 1.745 | |

| C-Br | 1.900 | |

| C-C-C (ring) | 120.0 | |

| C-C-N | 121.0 | |

| C-C-O | 119.5 | |

| C-O-H | 109.0 |

Note: The values in this table are representative and intended for illustrative purposes.

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino and hydroxyl groups and the electron-withdrawing halogen atoms will influence the energies of the frontier orbitals. DFT calculations can provide precise values for the HOMO and LUMO energies and the resulting energy gap.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aminophenol This table presents illustrative data based on computational studies of similar molecules.

| Parameter | Energy (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: The values in this table are representative and intended for illustrative purposes.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods can calculate these vibrational frequencies, which can then be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational bands. theaic.org

DFT calculations are widely used for this purpose. theaic.org The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP) to correct for anharmonicity and other approximations in the computational method. theaic.org A Potential Energy Distribution (PED) analysis can also be performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode, aiding in the precise assignment of the spectral bands. For this compound, characteristic vibrational frequencies would be expected for the O-H, N-H, C-Cl, and C-Br stretching modes, as well as for the aromatic ring vibrations.

Table 3: Representative Calculated Vibrational Frequencies for a Substituted Aminophenol This table presents illustrative data based on computational studies of similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) |

| O-H Stretch | 3650 | 3508 |

| N-H Symmetric Stretch | 3450 | 3316 |

| N-H Asymmetric Stretch | 3550 | 3412 |

| C-H Stretch | 3100 | 2980 |

| C=C Ring Stretch | 1600 | 1538 |

| C-N Stretch | 1300 | 1250 |

| C-O Stretch | 1250 | 1202 |

| C-Cl Stretch | 750 | 721 |

| C-Br Stretch | 650 | 625 |

Note: The values in this table are representative and intended for illustrative purposes. A scaling factor of 0.9613 is assumed.

From the HOMO and LUMO energies obtained through DFT calculations, several global chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of the molecule's chemical behavior than the HOMO-LUMO gap alone.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 4: Representative Global Chemical Descriptors for a Substituted Aminophenol This table presents illustrative data based on computational studies of similar molecules.

| Descriptor | Value |

| Ionization Potential (I) (eV) | 5.8 |

| Electron Affinity (A) (eV) | 1.2 |

| Electronegativity (χ) (eV) | 3.5 |

| Chemical Hardness (η) (eV) | 2.3 |

| Chemical Softness (S) (eV⁻¹) | 0.43 |

| Electrophilicity Index (ω) (eV) | 2.66 |

Note: The values in this table are derived from the representative HOMO/LUMO energies in Table 2.

Ab Initio and Semi-Empirical Methods for Comparative Analysis

While DFT is a workhorse in computational chemistry, other methods like ab initio and semi-empirical calculations are also employed, often for comparative purposes.

Ab initio methods , such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without using experimental data for parametrization. sioc-journal.cn They can be more computationally demanding than DFT but can provide a valuable benchmark for the accuracy of other methods. sioc-journal.cn For instance, a comparative study on 2-aminophenol has utilized both HF and DFT methods to analyze its structure and properties. researchgate.nettheaic.org

Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations, making them much faster than DFT or ab initio methods. While less accurate, they can be useful for preliminary studies of very large molecules or for high-throughput screening.

A comparative analysis using these different levels of theory for this compound would provide a comprehensive understanding of its properties and help to validate the results obtained from the primary computational method (likely DFT). This approach allows for an assessment of the trade-off between computational cost and accuracy for this particular molecular system. scirp.org

Molecular Dynamics Simulations

Molecular dynamics simulations of substituted phenols reveal a complex interplay of intermolecular forces that dictate their aggregation behavior. researchgate.net For this compound, several key interactions are expected to be significant. The primary driving forces for aggregation would be hydrogen bonding and π-π stacking, with contributions from halogen bonding and weaker van der Waals forces. nih.govmdpi.com

The phenol's hydroxyl (-OH) group and the amino (-NH₂) group are both potent hydrogen bond donors and acceptors. This allows for the formation of extensive hydrogen bond networks, where one molecule can interact with several neighbors simultaneously. researchgate.net The bromine and chlorine substituents introduce the possibility of halogen bonding, where the electropositive region on the halogen atom (the σ-hole) can interact with a nucleophilic site, such as the oxygen or nitrogen atom of another molecule. nih.gov

Furthermore, the aromatic ring facilitates π-π stacking interactions, where the electron clouds of adjacent rings align, contributing to the stability of molecular aggregates. The relative orientation of the interacting rings (e.g., parallel-displaced or T-shaped) will influence the strength of this interaction. The interplay of these forces—strong hydrogen bonds, directional halogen bonds, and delocalized π-π stacking—would lead to the formation of various aggregated structures, from simple dimers to more complex, three-dimensional clusters in solution or the solid state. researchgate.net

Table 1: Predicted Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Description | Relative Strength |

| Hydrogen Bonding | -OH, -NH₂ | Strong, directional interactions involving hydrogen atoms bonded to electronegative oxygen and nitrogen atoms. | Strong |

| π-π Stacking | Phenyl Ring | Non-covalent interaction between aromatic rings. Can be parallel-displaced or T-shaped. | Moderate |

| Halogen Bonding | -Br, -Cl with O or N | A non-covalent interaction where a halogen atom acts as an electrophilic species. | Weak to Moderate |

| Dipole-Dipole | Polar bonds (C-Br, C-Cl, C-O, C-N) | Electrostatic interactions between permanent dipoles of neighboring molecules. | Weak |

| van der Waals Forces | Entire Molecule | Weak, non-specific attractions arising from temporary fluctuations in electron density. | Weak |

Computational Spectroscopic Predictions and Validation

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. researchgate.net These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

Theoretical calculations can generate simulated Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra for this compound. These simulations are typically performed on a model of a single molecule in the gas phase, and the results are then compared with experimental data, which may be obtained in solution or in the solid state.

For IR and Raman spectroscopy, DFT calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. faccts.descifiniti.com Each peak in the calculated spectrum corresponds to a specific type of molecular motion, such as the stretching of the O-H or N-H bonds, the bending of C-H bonds, or the breathing of the aromatic ring. By comparing the calculated frequencies with an experimental spectrum, a detailed assignment of the observed bands can be made. For instance, a study on the closely related 2-bromo-4-chloro phenol using DFT with the B3LYP functional and a 6-31G** basis set showed good agreement between calculated and experimental vibrational frequencies. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These calculations predict the resonance frequencies for the ¹H and ¹³C nuclei in the molecule, which are highly sensitive to the local electronic environment. The predicted chemical shifts can then be correlated with experimental NMR data to confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for a Related Compound (2-bromo-4-chloro phenol) and their Assignment

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3580 |

| C-H Stretch (aromatic) | 3085 |

| C-C Stretch (aromatic) | 1580 |

| C-O Stretch | 1245 |

| C-Cl Stretch | 720 |

| C-Br Stretch | 650 |

| O-H Bend | 1175 |

| C-H Bend (in-plane) | 1120 |

| Ring Breathing | 815 |

| C-H Bend (out-of-plane) | 860 |

Data derived from computational studies on 2-bromo-4-chloro phenol and are presented as an illustrative example of the types of vibrational modes and their predicted frequencies. researchgate.net

Advanced Research Applications and Chemical Utility

Role as an Intermediate in the Synthesis of Complex Organic Molecules

The strategic placement of reactive groups makes 2-Amino-3-bromo-5-chlorophenol a key starting material for constructing elaborate organic compounds. Its utility stems from the ability to selectively modify its functional groups, enabling chemists to build molecular complexity in a controlled, stepwise manner. The compound is recognized commercially as a pharmaceutical intermediate, highlighting its role in the synthesis of high-value molecules. bldpharm.comnordmann.global

This compound is employed as a foundational intermediate in the synthesis of advanced pharmaceutical ingredients (APIs). nordmann.global The amino (-NH2) and bromo (-Br) groups are particularly important for forming new carbon-carbon and carbon-nitrogen bonds. For instance, the amino group can undergo acylation reactions, while the bromo group is a prime site for cross-coupling reactions.

An analogous compound, 2-bromo-5-chloroaniline (B1280272), demonstrates how this structural motif is used. It can be coupled with acyl chlorides to form amides, which are then cyclized to produce chiral 3-aryl-3-benzyloxindoles, a class of compounds investigated for antitumor activity. chemicalbook.com Similarly, the amino group of this compound can be transformed into a benzamide, as seen in the derivative 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide, illustrating its utility in building more complex pharmaceutical precursors. nih.gov

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups are attached. Amino acids and their derivatives are common building blocks for these scaffolds due to their versatile functional groups. mdpi.com this compound functions as a non-natural, trifunctional building block for creating novel bioactive scaffolds. mdpi.com

The compound's structure is conducive to forming heterocyclic systems, which are central scaffolds in many drugs. For example, in reactions analogous to those of 2-bromoanilines, the amino and bromo substituents can participate in copper-catalyzed Ullman coupling and cyclization reactions to form quinoxalinone cores, which are important pharmacophores. chemicalbook.com Furthermore, related halogenated pyrrolo[2,3-d]pyrimidines serve as crucial intermediates for nucleoside analogs with potential antiviral and anticancer properties, indicating the value of such halogenated amino-heterocycles in constructing bioactive frameworks. evitachem.com The presence of both a nucleophilic amino group and a synthetically versatile bromo group on the same molecule allows for the construction of diverse and complex molecular architectures.

Derivatization Strategies for Analytical and Synthetic Enhancement

Derivatization is the process of chemically modifying a compound to produce a new substance with properties that are better suited for a specific purpose, such as analysis or further synthesis. For this compound, derivatization can enhance volatility for gas chromatography, improve detectability, or introduce new functional groups for subsequent reactions.

The active hydrogen atoms on the phenolic hydroxyl (-OH) and amino (-NH2) groups of this compound can be replaced with alkyl or aryl groups. semanticscholar.org This derivatization is crucial for many analytical techniques, particularly gas chromatography (GC), where it increases the volatility and thermal stability of the analyte.

One common method is the formation of ethers. For instance, phenols can be derivatized using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) to form pentafluorobenzyl ethers. epa.gov These derivatives are highly responsive to electron capture detectors (ECD), significantly enhancing analytical sensitivity. epa.gov Similarly, the formation of simple alkyl ethers, such as methyl or ethyl ethers, can be achieved using reagents like diazomethane (B1218177) or alkyl halides. semanticscholar.orgepa.govbiosynth.com These derivatization strategies convert the polar -OH and -NH2 groups into less polar ethers and secondary amines, improving chromatographic peak shape and resolution. semanticscholar.org

Silylation is a widely used derivatization technique in which an active hydrogen atom is replaced by a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. semanticscholar.org This method is highly effective for compounds containing -OH, -NH2, and -SH functional groups, making this compound an ideal candidate. semanticscholar.org

The process involves reacting the compound with a silylating agent, which converts the polar functional groups into nonpolar silyl ethers and silyl amines. This transformation drastically increases the volatility of the compound, a prerequisite for analysis by gas chromatography-mass spectrometry (GC-MS). semanticscholar.org Reagents such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are often preferred as they generate TBDMS derivatives that are more stable to hydrolysis than their TMS counterparts. semanticscholar.org The resulting silylated this compound can be easily separated and identified, allowing for precise quantification in complex matrices. semanticscholar.org

The bromine atom on the aromatic ring of this compound is a key handle for synthetic transformations, particularly for the formation of boronic esters. These organoboron compounds are exceptionally useful intermediates in organic chemistry, most notably as coupling partners in the Suzuki reaction. wikipedia.org

A standard method for synthesizing aryl boronic esters is the Miyaura borylation, a palladium-catalyzed coupling reaction between an aryl halide (like the bromo- group on the target compound) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgorganic-chemistry.org This reaction is highly efficient and tolerates a wide variety of functional groups. organic-chemistry.org A direct parallel can be drawn from the synthesis of 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is prepared by reacting 2-bromo-5-chloroaniline with B₂pin₂. chemicalbook.com Applying this methodology to this compound would yield the corresponding boronic ester, converting the bromo-substituted carbon into a C-B bond and opening up a vast range of possibilities for creating new carbon-carbon bonds. wikipedia.org

Table of Derivatization Strategies

| Derivatization Strategy | Target Functional Group(s) | Common Reagents | Purpose |

|---|---|---|---|

| Alkylation/Arylation | -OH, -NH₂ | Pentafluorobenzyl bromide (PFBBr), Diazomethane, Alkyl Halides | Increase volatility and detector response for GC analysis. semanticscholar.orgepa.gov |

| Silylation | -OH, -NH₂ | MTBSTFA, BSTFA | Increase volatility and thermal stability for GC-MS analysis. semanticscholar.org |

| Borylation | -Br | Bis(pinacolato)diboron (B₂pin₂) | Create a boronic ester intermediate for Suzuki coupling reactions. chemicalbook.comwikipedia.orgorganic-chemistry.org |

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| 2-bromo-5-chloroaniline | Analogous compound for synthetic comparisons. chemicalbook.com |

| 3-aryl-3-benzyloxindoles | Product class with antitumor activity. chemicalbook.com |

| 2-amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamide | Derivative of the main compound. nih.gov |

| Quinoxalinone | Bioactive scaffold. chemicalbook.com |

| Pyrrolo[2,3-d]pyrimidine | Scaffold for nucleoside analogs. evitachem.com |

| α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr) | Derivatizing agent for GC. epa.gov |

| Diazomethane | Alkylating (methylating) agent. epa.gov |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | Silylating agent for GC. semanticscholar.org |

| Bis(pinacolato)diboron (B₂pin₂) | Reagent for Miyaura borylation. chemicalbook.comwikipedia.org |

Investigation of Metal Complexes and Their Coordination Chemistry

The presence of amino (-NH2), hydroxyl (-OH), and halogen (bromo and chloro) functional groups on the aromatic ring of this compound makes it an intriguing candidate for the synthesis of polydentate ligands. The coordination of such ligands to metal centers can lead to the formation of stable complexes with potentially interesting catalytic and material properties. The electronic effects of the halogen substituents are expected to play a significant role in modulating the electron density at the coordination sites, thereby influencing the reactivity and stability of the metal complexes.

The primary route to utilizing this compound in coordination chemistry is through its conversion into Schiff base ligands. Schiff bases, characterized by the imine (-C=N-) functional group, are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. In the case of this compound, the amino group serves as the nucleophile for this reaction.

A general synthetic approach would involve reacting this compound with a suitable aldehyde or ketone under reflux in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). The choice of the carbonyl compound is crucial as it determines the denticity and the steric and electronic nature of the resulting ligand. For instance, reaction with salicylaldehyde (B1680747) or its derivatives would yield a tridentate ligand with an {O, N, O} donor set.

The synthesis of Schiff base ligands from substituted aminophenols is a well-documented process. For example, the condensation of 2-amino-4-chlorophenol (B47367) with various aldehydes has been reported to yield stable Schiff base ligands capable of coordinating with a variety of metal ions. mdpi.comresearchgate.net Similarly, other substituted aminophenols have been successfully used to prepare a wide range of Schiff base ligands. nih.govrsc.org Based on these precedents, the synthesis of Schiff base ligands from this compound is expected to be a straightforward process.

Table 1: Potential Schiff Base Ligands Derived from this compound

| Reactant Aldehyde/Ketone | Resulting Ligand Type | Potential Donor Atoms |

| Salicylaldehyde | Tridentate | O, N, O |

| 2-Pyridinecarboxaldehyde | Tridentate | N, N, O |

| Acetylacetone | Bidentate | N, O |

| Di-2-pyridyl ketone | Tridentate | N, N, N, O |

The resulting ligands can then be used to synthesize metal complexes by reacting them with various metal salts in a suitable solvent. The stoichiometry of the reaction would determine the final structure of the complex, which could be mononuclear or polynuclear.

The metal complexes derived from ligands based on this compound are anticipated to exhibit interesting catalytic and material science properties, largely influenced by the electronic nature of the halogen substituents.

Catalytic Potential:

Schiff base metal complexes are renowned for their catalytic activity in a wide range of organic transformations. derpharmachemica.comresearchgate.net The electron-withdrawing nature of the bromo and chloro substituents in the ligands derived from this compound would likely enhance the Lewis acidity of the coordinated metal center. This, in turn, could lead to enhanced catalytic activity in reactions such as:

Oxidation Reactions: Metal complexes of substituted phenols have been shown to catalyze the oxidation of various substrates, including phenols and alcohols. nih.gov The electronic properties of the ligands play a crucial role in tuning the redox potential of the metal center, thereby influencing the catalytic efficiency.

C-C Coupling Reactions: Palladium complexes of Schiff base ligands have been employed as catalysts in C-C coupling reactions, such as the Suzuki and Heck reactions. The electronic tuning afforded by the halogen atoms could impact the catalytic cycle of these important transformations.

Epoxidation of Alkenes: Schiff base complexes of transition metals are known to be effective catalysts for the epoxidation of olefins.

Research on related halogenated amine-bis(phenolate) ligands has demonstrated their utility in iron-catalyzed C-C cross-coupling reactions. researchgate.net This suggests that metal complexes of ligands derived from this compound could also be promising catalysts in similar transformations.

Material Science Potential:

The field of material science is constantly seeking new molecules with specific optical, electronic, and magnetic properties. Metal complexes of Schiff bases have been investigated for their potential applications in:

Nonlinear Optics (NLO): The presence of a conjugated π-system in Schiff base ligands, coupled with a metal center, can give rise to significant NLO properties. The electronic perturbations introduced by the halogen atoms in this compound-derived ligands could be exploited to fine-tune these properties.

Sensors: The ability of Schiff base complexes to selectively bind to certain ions or molecules makes them attractive candidates for the development of chemical sensors. The specific substitution pattern on the ligand can be designed to achieve high selectivity for a target analyte.

Molecular Magnetism: The design of ligands that can mediate magnetic exchange interactions between metal centers is a key aspect of molecular magnetism. The coordination of paramagnetic metal ions by ligands derived from this compound could lead to the formation of new magnetic materials.

The study of metal complexes with ligands derived from substituted phenols is a vibrant area of research, and the unique substitution pattern of this compound presents an opportunity to explore new frontiers in both catalysis and material science. nih.gov

Table 2: Predicted Research Directions for Metal Complexes of this compound Derivatives

| Research Area | Potential Application | Rationale |

| Homogeneous Catalysis | Oxidation of organic substrates | Enhanced Lewis acidity of the metal center due to electron-withdrawing halogens. |

| Material Science | Development of NLO materials | Modulation of electronic properties of the π-system by halogen substituents. |

| Supramolecular Chemistry | Design of selective ion sensors | Tailoring the binding cavity of the ligand for specific analytes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-bromo-5-chlorophenol, and how can purity (>97%) be ensured during synthesis?

- Methodology : Multi-step synthesis involving bromination and chlorination of aminophenol precursors. For example, selective halogenation under controlled temperature (e.g., 0–5°C) using bromine in acetic acid for bromination, followed by chlorination with SOCl₂ or Cl₂ gas. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >97% purity, as validated by HPLC .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC with UV detection (λ = 254 nm) .

Q. How can structural characterization of this compound be performed to confirm regioselectivity?

- Techniques :

- NMR Spectroscopy : ¹H NMR to confirm aromatic proton environments (e.g., coupling patterns for adjacent substituents). ¹³C NMR to identify carbon shifts for Br and Cl groups .

- X-ray Crystallography : If crystalline, compare bond lengths and angles to similar halogenated phenols (e.g., 5-amino-2-chloro-4-fluorophenol in ).

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ (theoretical m/z ≈ 235.89) .

Q. What safety protocols are critical when handling this compound in the lab?

- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal toxicity. Avoid contact with reducing agents to prevent decomposition.

- First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical observation for 48 hours, as halogenated phenols may exhibit delayed toxicity .

Advanced Research Questions

Q. How does the electronic effect of bromine and chlorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : Bromine’s strong electron-withdrawing effect activates the aromatic ring for nucleophilic substitution, while chlorine stabilizes intermediates. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ as a catalyst with aryl boronic acids at 80–100°C in DMF/H₂O. Monitor regioselectivity via LC-MS .

- Data Interpretation : Compare reaction rates with mono-halogenated analogs (e.g., 2-amino-5-chlorophenol) to quantify substituent effects .

Q. What computational methods can predict the stability of this compound under varying pH and temperature conditions?

- Approach : Perform DFT calculations (e.g., B3LYP/6-31G*) to model hydrolysis pathways. Experimentally validate by incubating the compound in buffers (pH 2–12) at 25–60°C and analyze degradation products via GC-MS.

- Key Findings : Chlorine’s ortho-directing effect may increase susceptibility to hydrolysis under alkaline conditions .

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs) or catalytic systems?

- Strategy : Introduce carboxylate or pyridyl groups via post-synthetic modification. For example, react with ethyl chloroformate to generate a carbamate linker, then coordinate with Zn²⁺ or Cu²⁺ ions. Characterize MOFs via PXRD and BET surface area analysis .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.